molecular formula C11H16N2O B8435041 4-(N-acetylamino)-2,6-diethylpyridine

4-(N-acetylamino)-2,6-diethylpyridine

Cat. No.: B8435041
M. Wt: 192.26 g/mol
InChI Key: YOWMRDNSFBJDPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(N-Acetylamino)-2,6-diethylpyridine is a pyridine derivative featuring ethyl groups at the 2- and 6-positions and an N-acetylamino substituent at the 4-position. This compound is synthesized via condensation reactions, often involving precursors like 2,6-diethylpyridine and acetylated amines under reflux conditions with acidic catalysts . Its structural uniqueness lies in the combination of electron-donating ethyl groups and the hydrogen-bond-capable N-acetylamino moiety, which influence its electrochemical behavior and molecular interactions. For instance, it forms multihydrogen-bond complexes with tetrathiafulvalene derivatives, exhibiting a binding constant of ~1000 M⁻¹ and modulating redox potentials by up to 30 mV .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(2,6-diethylpyridin-4-yl)acetamide

InChI

InChI=1S/C11H16N2O/c1-4-9-6-11(12-8(3)14)7-10(5-2)13-9/h6-7H,4-5H2,1-3H3,(H,12,13,14)

InChI Key

YOWMRDNSFBJDPF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=N1)CC)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

2,6-Di(N-Acetylamino)pyridine

  • Structural Differences: Unlike 4-(N-acetylamino)-2,6-diethylpyridine, this compound has N-acetylamino groups at both the 2- and 6-positions instead of ethyl groups.
  • However, its second redox wave exhibits irreversible chemical reactions, unlike the more stable redox profile of 4-(N-acetylamino)-2,6-diethylpyridine .

2-(N-Acetylamino)-2-Deoxy-D-Galactose and D-Glucose (Glycosides)

  • Structural Differences: These glycosides feature a pyranose sugar backbone with an N-acetylamino group at the 2-position, differing entirely from the pyridine core of the target compound.
  • Biological Relevance: Glycosides with N-acetylamino groups exhibit antiviral and antibacterial properties due to their carbohydrate chains.
  • Solubility: The pyranose structure of glycosides confers high water solubility, whereas the pyridine derivative’s ethyl groups reduce polarity, favoring organic solvent compatibility.

4-(4-Dimethylaminophenyl)-2,6-Dimethyl-1,4-Dihydropyridine-3,5-Dicarboxamide

  • Core Structure : This dihydropyridine derivative shares a six-membered aromatic ring but includes a 1,4-dihydropyridine core instead of a pyridine.
  • Spectroscopic Properties: IR: Strong C=O (1665 cm⁻¹) and N-H (3320 cm⁻¹) stretches, similar to the amide groups in 4-(N-acetylamino)-2,6-diethylpyridine. NMR: Methyl groups at δ 2.34 ppm (similar to ethyl groups in the target compound) and aromatic protons at δ 7.06–8.37 ppm .
  • Pharmacological Activity : The dihydropyridine derivative shows promise in drug design (e.g., calcium channel modulation), whereas the pyridine derivative’s applications are more niche, focusing on molecular recognition .

2,6-Bis[1-(2,6-Diethylphenylimino)ethyl]pyridine

  • Synthesis: Derived from 2,6-diethylpyridine and 2,6-diethylaniline, this bis(imino)pyridine compound shares ethyl substituents but replaces the N-acetylamino group with imino linkages.
  • Coordination Chemistry: The imino groups enable metal coordination (e.g., Fe, Co), whereas the N-acetylamino group in 4-(N-acetylamino)-2,6-diethylpyridine favors non-covalent interactions .

Data Table: Key Properties of 4-(N-Acetylamino)-2,6-Diethylpyridine and Analogues

Compound Core Structure Substituents Key Properties Reference
4-(N-Acetylamino)-2,6-diethylpyridine Pyridine 2,6-diethyl; 4-N-acetylamino Binding constant: ~1000 M⁻¹; redox potential shift: +30 mV
2,6-Di(N-acetylamino)pyridine Pyridine 2,6-di(N-acetylamino) Irreversible redox behavior; strong H-bonding
2-(N-Acetylamino)-2-deoxy-D-galactose Pyranose (sugar) 2-N-acetylamino Antiviral activity; high water solubility
4-(4-Dimethylaminophenyl)-2,6-dimethyl-1,4-DHP Dihydropyridine 2,6-dimethyl; 4-dimethylaminophenyl IR: 1665 cm⁻¹ (C=O); NMR: δ 2.34 (CH₃); pharmacological activity
2,6-Bis[1-(2,6-diethylphenylimino)ethyl]pyridine Pyridine 2,6-bis(iminoethyl) Crystal yield: 84%; metal coordination capability

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